1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEKFZHCMVDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559286 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124344-94-1 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The pyrazole ring system is typically constructed via cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents. A patent describing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Formula III) provides a foundational approach . Although the target compound differs in substituent positions, the core cyclization mechanism remains relevant:
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Hydrazine-Diketone Cyclization :
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Reactants : Phenylhydrazine and a β-keto aldehyde derivative.
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Conditions : Acidic or basic media (e.g., acetic acid or sodium hydroxide) at elevated temperatures (80–120°C) .
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Mechanism : Nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to form the pyrazole ring.
For 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, substituting the diketone precursor with a β-keto aldehyde (e.g., 3-oxopentanedial) could introduce the aldehyde functionality at the 3-position.
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Industrial-Scale Process Considerations
The patent WO2015063709A1 highlights critical factors for scaling pyrazole syntheses :
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Solvent Selection | Replace pyridine with toluene or ethyl acetate | Reduces toxicity and improves safety |
| Cyclization Agent | Lawesson’s reagent vs. POCl₃ | Higher yields (85–90%) with Lawesson’s |
| Workup | Aqueous washes at 50–55°C | Enhances purity by removing polar byproducts |
For this compound, replacing POCl₃ with Lawesson’s reagent during cyclization could minimize side reactions and improve yield .
Purification and Characterization
Post-synthesis purification is critical for pharmaceutical-grade material:
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Crystallization : Use ethanol/water mixtures (70:30 v/v) at 0–5°C to isolate the product .
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Chromatography : Silica gel column with hexane/ethyl acetate (7:3) for lab-scale purification.
Key Analytical Data :
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¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ph), 6.75 (s, 1H, pyrazole-H), 3.90 (s, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-methyl-5-phenyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde has garnered attention for its potential therapeutic applications due to its biological activity. Preliminary studies indicate that it may serve as a lead compound in drug development aimed at treating inflammatory diseases and infections. The following points highlight its pharmaceutical relevance:
- Anti-inflammatory Activity : Derivatives of pyrazoles have been documented to exhibit anti-inflammatory effects, making them candidates for further research in treating conditions characterized by inflammation .
- Antibacterial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound could be explored for its efficacy against bacterial infections .
Research has indicated that this compound interacts with various biological targets. Interaction studies focus on its binding affinity with enzymes involved in metabolic pathways, which could be crucial for understanding pharmacokinetics and pharmacodynamics:
- Enzyme Interaction : Initial data suggest that derivatives can inhibit specific enzymes, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of pyrazole derivatives, including this compound:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for further development .
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial activities of pyrazole derivatives against common pathogens. The findings demonstrated promising results, warranting further exploration of this compound as a candidate for antibiotic development .
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
Key Observations :
- Positional isomerism (e.g., aldehyde at position 3 vs. 5) significantly alters reactivity and biological activity. For example, 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde may exhibit different hydrogen-bonding patterns due to the aldehyde's position .
- Substituent effects : Chlorine at position 5 (as in 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) increases molecular weight and enhances antimicrobial activity .
Biological Activity
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of the pyrazole ring contributes to its distinct chemical reactivity and biological effects.
This compound can be synthesized through several methods, including the cyclization of hydrazine with carbonyl compounds. A common synthetic route involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation to yield the desired product. The compound's aldehyde group allows for covalent interactions with nucleophilic sites on proteins, potentially modulating various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for drug development in treating infections .
Table 1: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Significant research has focused on the anticancer properties of this compound. Compounds containing the pyrazole scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism of action appears to involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to alterations in protein function, influencing various biochemical pathways involved in inflammation and cancer progression .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against several cancer cell lines. The results indicated that modifications in the pyrazole structure could enhance cytotoxic effects, suggesting avenues for further drug development based on this scaffold .
Q & A
Q. What are the common synthetic routes for 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenol derivatives under basic conditions (e.g., K₂CO₃ or KOH in DMSO) . For example, refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol in dimethyl sulfoxide (DMSO) and potassium hydroxide yields the target aldehyde after recrystallization . Alternative methods include formaldehyde-mediated alkylation under alkaline conditions for structurally similar pyrazole carbaldehydes .
Q. How is the purity and structural integrity of this compound validated in research settings?
Characterization relies on spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC). X-ray crystallography is critical for confirming molecular geometry, as demonstrated in studies of related pyrazole carbaldehydes, where dihedral angles between aromatic rings and the pyrazole core are measured to assess planarity and steric effects . High-resolution mass spectrometry (HRMS) further validates molecular weight and composition .
Q. What safety precautions are essential when handling this compound?
While specific toxicity data for this compound are limited, standard pyrazole handling protocols apply. Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Decomposition products may include carbon monoxide and nitrogen oxides, necessitating fume hood use during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Key variables include solvent choice, base strength, and temperature. Evidence suggests DMSO with KOH enhances nucleophilic substitution efficiency due to its polar aprotic nature, stabilizing intermediates . Solvent-free conditions or microwave-assisted synthesis may reduce reaction times. Monitoring by TLC or in-situ NMR helps identify side products (e.g., over-alkylation), enabling real-time adjustments .
Q. What role does crystallographic data play in understanding the reactivity of this compound?
Q. How can this compound serve as a precursor for fused heterocyclic systems?
Pyrazole carbaldehydes are versatile intermediates for constructing complex heterocycles. For example, condensation with hydrazine or amines can yield pyrazolo[3,4-c]pyrazoles or thienopyrazoles, as seen in studies where azido-pyrazole carbaldehydes underwent cyclization to form fused systems with potential bioactivity . The aldehyde group facilitates Schiff base formation, enabling linkage to other pharmacophores .
Q. What methodologies are used to evaluate the biological activity of pyrazole carbaldehyde derivatives?
While direct data on this compound are scarce, related pyrazoles are screened for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity via:
- In vitro assays : MIC tests against bacterial strains (e.g., S. aureus, E. coli) .
- Molecular docking : Predicting interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- ADMET profiling : Assessing solubility, metabolic stability, and toxicity early in drug development pipelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
